molecular formula C10H17N3O8 B1665787 Aspergillomarasmine A CAS No. 3484-65-9

Aspergillomarasmine A

Cat. No. B1665787
CAS RN: 3484-65-9
M. Wt: 307.26 g/mol
InChI Key: XFTWUNOVBCHBJR-XRVVJQKQSA-N
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Description

Aspergillomarasmine A (AMA) is an amino acid–derived fungal secondary metabolite . It has garnered attention due to its ability to reverse carbapenem resistance in animal models of infection. Unlike traditional antimicrobial agents, AMA itself is not directly antimicrobial. Instead, it works in combination with β-lactam antibiotics by inhibiting metallo-β-lactamases (MBLs) , a class of enzymes responsible for antibiotic resistance .


Molecular Structure Analysis

AMA possesses a pentadentate ligand with distorted octahedral geometry . Its structure includes aminopolycarboxylic acid moieties, which play a crucial role in its interactions with metal ions. The coordination complex formed by AMA is essential for its inhibitory activity against MBLs .

Scientific Research Applications

Inhibition of Metallo-β-Lactamases

Aspergillomarasmine A (AMA), a natural product from soil fungi, has been identified as a potent inhibitor of various types of metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1). This inhibitory action is significant because these β-lactamases contribute to bacterial resistance against carbapenem antibiotics. Research is ongoing to explore AMA as a potential agent to restore the clinical effectiveness of carbapenems against resistant bacterial pathogens (Potera, 2014).

Broad-Spectrum Antibiotic Resistance Reversal

AMA has demonstrated in vivo efficacy against Enterobacteriaceae, conferring broad β-lactam resistance blaNDM-1. In rodent models, AMA restored the efficacy of the antibiotic meropenem by inhibiting the Zn-containing active site in NDM-1. This finding suggests AMA's potential as a broad-spectrum agent for reversing antibiotic resistance (von Nussbaum & Schiffer, 2014).

Chemoenzymatic Asymmetric Synthesis

The identification of AMA as an inhibitor of metallo-β-lactamases has increased interest in its chemoenzymatic asymmetric synthesis. This process involves the creation of AMA and related aminocarboxylic acids, highlighting the biocatalytic potential for developing potent inhibitors against antibiotic-resistant bacteria (Fu et al., 2018).

Inhibitor of Endothelin-Converting Enzyme

AMA has been identified as a potent inhibitor of endothelin-converting enzyme (ECE) from a study isolating it from Paecilomyces sp. N877. This discovery points towards its potential application in the modulation of ECE activity, contributing to the understanding of endothelin's role in various physiological processes (Arai et al., 1993).

Role in Plant Pathology

AMA has been studied for its role in plant pathology, particularly in the photodegradation of aromatic amino acids in infected plant leaves. Its chelating effect on Fe3+ ions catalyzes the decomposition of phenylalanine, indicating its potential role in the interactions between plants and pathogenic microorganisms (Barbier, 1987).

properties

IUPAC Name

2-[[2-[(2-amino-2-carboxyethyl)amino]-2-carboxyethyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWUNOVBCHBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspergillomarasmine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-({2-[(2-Amino-2-carboxyethyl)amino]-2-carboxyethyl}amino)butanedioic acid

CAS RN

3484-65-9
Record name Aspergillomarasmine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230 - 236 °C
Record name Aspergillomarasmine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
716
Citations
AM King, SA Reid-Yu, W Wang, DT King, G De Pascale… - Nature, 2014 - nature.com
… Here we have identified a fungal natural product, aspergillomarasmine A (AMA), that is a rapid and potent inhibitor of the NDM-1 enzyme and another clinically relevant MBL, VIM-2. …
Number of citations: 529 www.nature.com
J Zhang, S Wang, Q Wei, Q Guo, Y Bai, S Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
… In summary, a series of aspergillomarasmine A derivatives were synthesized by utilizing different strategies. In vitro NDM-1 inhibition assays were performed to explore the SAR, which …
Number of citations: 46 www.sciencedirect.com
D Liao, S Yang, J Wang, J Zhang, B Hong… - Angewandte …, 2016 - Wiley Online Library
… The fungal natural product aspergillomarasmine A (AMA), a fungal natural product, is an … and stereochemical configuration reassignment of aspergillomarasmine A is reported. The …
Number of citations: 52 onlinelibrary.wiley.com
SA Albu, K Koteva, AM King, S Al‐Karmi… - Angewandte …, 2016 - Wiley Online Library
… Recently we identified the fungal natural product aspergillomarasmine A (AMA) as a potent inhibitor of two key types of MBLs, NDM-1 and VIM-2. AMA inactivates MBLs by …
Number of citations: 43 onlinelibrary.wiley.com
D Sychantha, CM Rotondo, KHME Tehrani… - Journal of Biological …, 2021 - ASBMB
… Aspergillomarasmine A (AMA) is a natural aminopolycarboxylic acid that functions as an effective inhibitor of class B1 MBLs. The precise mechanism of action of AMA is not thoroughly …
Number of citations: 19 www.jbc.org
J Zhang, S Wang, Y Bai, Q Guo, J Zhou… - The Journal of Organic …, 2017 - ACS Publications
… Aspergillomarasmine A (AMA), with a similar structure to staphylopine, was recently identified as an inhibitor of metallo-β-lactamases NDM-1 and VIM-2. Herein, we report a unified …
Number of citations: 31 pubs.acs.org
K Koteva, AM King, A Capretta… - Angewandte Chemie …, 2016 - Wiley Online Library
… secondary metabolite aspergillomarasmine A has recently been identified as a potential candidate for such a codrug. Herein we report the synthesis of aspergillomarasmine A. The …
Number of citations: 59 onlinelibrary.wiley.com
H Fu, J Zhang, M Saifuddin, G Cruiming, PG Tepper… - Nature Catalysis, 2018 - nature.com
… With the recent identification of the fungal natural product aspergillomarasmine A as a … Here, we report a biocatalytic route for the asymmetric synthesis of aspergillomarasmine A and …
Number of citations: 45 www.nature.com
A Bergstrom, A Katko, Z Adkins, J Hill… - ACS infectious …, 2018 - ACS Publications
Metallo-β-lactamases (MBLs) are a growing threat to the continued efficacy of β-lactam antibiotics. Recently, aspergillomarasmine A (AMA) was identified as an MBL inhibitor, but the …
Number of citations: 54 pubs.acs.org
KHME Tehrani, H Fu, NC Brüchle… - Chemical …, 2020 - pubs.rsc.org
A series of aminocarboxylic acid analogues of aspergillomarasmine A (AMA) and ethylenediamine-N,N'-disuccinic acid (EDDS) were chemoenzymatically synthesized via the addition …
Number of citations: 20 pubs.rsc.org

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